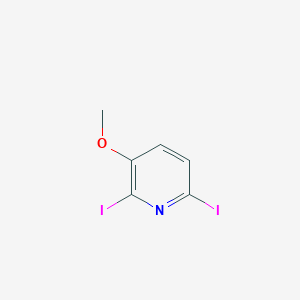

2,6-Diiodo-3-methoxypyridine

Descripción general

Descripción

2,6-Diiodo-3-methoxypyridine, also known as DMIP, is a synthetic compound that belongs to the pyridine family. It is a crystalline solid that is soluble in organic solvents and has a yellowish color. The empirical formula of this compound is C6H5I2NO, and it has a molecular weight of 360.92 .

Molecular Structure Analysis

The molecular structure of 2,6-Diiodo-3-methoxypyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd and 6th positions with iodine atoms and at the 3rd position with a methoxy group (–OCH3) .Physical And Chemical Properties Analysis

2,6-Diiodo-3-methoxypyridine is a solid compound . More specific physical and chemical properties like melting point, boiling point, density, etc., were not found in the search results.Aplicaciones Científicas De Investigación

Synthetic Chemistry and Material Science Applications

Derivatives Synthesis and Characterization : Methoxypyridines serve as key intermediates in the synthesis of complex molecules, including those with potential biological activities. For instance, 2-methoxypyridine-3-carbonitrile derivatives exhibited promising antiproliferative effects against cancer cell lines, indicating the utility of methoxypyridine scaffolds in the development of novel therapeutics (Al‐Refai et al., 2019).

Catalytic Applications : Methoxypyridines have been utilized in catalytic processes to synthesize polyesters and amphiphilic poly(amide-block-ester)s, demonstrating the versatility of these compounds in polymer chemistry (Liu & Jia, 2004).

Metalation Studies : The study of deprotonative metalation using methoxypyridines has provided insights into the reactivity and mechanisms of action of these compounds in the presence of mixed lithium–iron combinations, further highlighting their significance in synthetic organic chemistry (Nagaradja et al., 2012).

Medicinal Chemistry and Biological Studies

Drug Design and Development : Methoxypyridines have been explored as components of drug molecules, such as alpha(v)beta(3) antagonists, which show potential for the prevention and treatment of osteoporosis. This indicates the role of methoxypyridine derivatives in the development of new therapeutic agents (Hutchinson et al., 2003).

Structural and Mechanistic Insights : The hydrogen bonding and amino-imino tautomerization studies of alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid reveal the effects of the methoxy group on molecular interactions, providing a foundation for understanding the behavior of similar compounds in biological systems (Kitamura et al., 2007).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves and eye protection, and using it only in well-ventilated areas .

Mecanismo De Acción

Target of Action

The primary targets of 2,6-Diiodo-3-methoxypyridine are currently unknown . This compound is a unique chemical provided to early discovery researchers

Mode of Action

As a unique chemical, it’s provided to researchers for the purpose of discovering its interactions with its targets .

Biochemical Pathways

It’s worth noting that pyridine derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph .

Result of Action

It’s provided to researchers for the purpose of discovering its effects .

Propiedades

IUPAC Name |

2,6-diiodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMICSTQRCNYRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471542 | |

| Record name | 2,6-Diiodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diiodo-3-methoxypyridine | |

CAS RN |

437709-98-3 | |

| Record name | 2,6-Diiodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

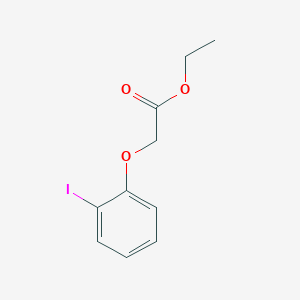

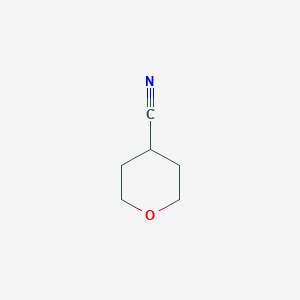

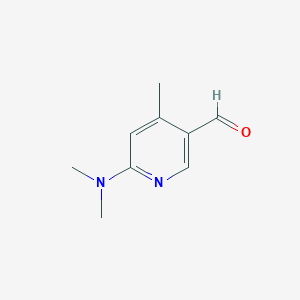

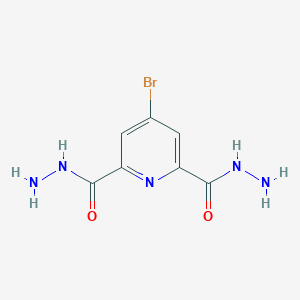

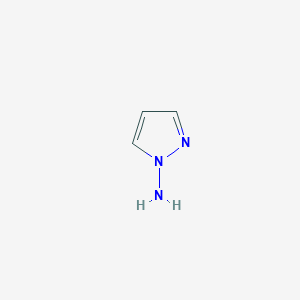

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)

![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)

![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)